8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are heterocyclic aromatic organic compounds, which consist of a pyrimidine ring fused to an imidazole ring . They are key components of many biological molecules, including DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core, which is a bicyclic structure consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The “8-(3-methoxypropyl)” indicates a methoxypropyl group attached at the 8th position of the purine ring.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine core and the methoxypropyl group. Purines can participate in a variety of chemical reactions, including those involving nucleophilic attack at electron-rich sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its purine core and the methoxypropyl group. For example, purines are generally water-soluble due to their polar nature .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These derivatives showed potential as leads for antidepressant and/or anxiolytic applications, highlighting the compound's relevance in neuropharmacology research (Zagórska et al., 2016).
Antiviral Activity
Kim et al. (1978) explored imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, for their synthesis and antiviral activity, offering insights into the potential antiviral applications of similar imidazo purine derivatives (Kim et al., 1978).
Antihypertensive and Antiviral Applications
Nilov et al. (1995) investigated 7,8-polymethylenepurine derivatives, which are precursors to various purines including those with structural similarities to the compound , for their antihypertensive and antiviral activities. This study indicates the compound's potential application in cardiovascular and infectious disease research (Nilov et al., 1995).
Anxiolytic and Antidepressant Potential
Further research by Zagórska et al. (2009) on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione demonstrated anxiolytic-like and antidepressant-like activities in preclinical studies, emphasizing the compound's utility in mental health research (Zagórska et al., 2009).
Drug Design and Medicinal Chemistry
Ostrovskyi et al. (2011) discussed the use of 3-methoxalylchromone for the regioselective synthesis of 1-desazapurine, demonstrating the compound's significance in drug design and the development of new pharmacophores (Ostrovskyi et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(17(3)14(21)16-12(10)20)15-13(19)18(8)6-5-7-22-4/h5-7H2,1-4H3,(H,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZNSAQUSCBWSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)NC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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